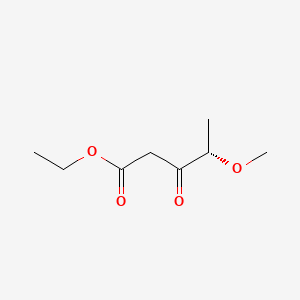
(S)-Ethyl 4-methoxy-3-oxopentanoate
説明
(S)-Ethyl 4-methoxy-3-oxopentanoate is a chiral ester derivative characterized by a pentanoate backbone with a methoxy group at position 4 and a ketone (oxo) group at position 2. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.20 g/mol and a purity of 95% as reported in industrial-grade syntheses . It is commercially available under synonyms such as 4-Methoxy-3-oxo-pentanoic acid ethyl ester and is referenced in supplier catalogs (e.g., SCHEMBL971753, AKOS018172816) .
The methoxy group at position 4 enhances solubility in organic solvents, while the oxo group at position 3 provides a reactive site for nucleophilic additions or reductions. This structural duality makes it valuable in synthesizing β-keto ester derivatives, which are intermediates in natural product synthesis and drug development.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
ethyl (4S)-4-methoxy-3-oxopentanoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
QQMFFEQHVIIFDL-LURJTMIESA-N |
異性体SMILES |
CCOC(=O)CC(=O)[C@H](C)OC |
正規SMILES |
CCOC(=O)CC(=O)C(C)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-methoxy-3-oxopentanoate typically involves the esterification of (S)-4-methoxy-3-oxopentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
(S)-Ethyl 4-methoxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methoxy-3-oxopentanoic acid.
Reduction: Formation of (S)-4-methoxy-3-hydroxypentanoate.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
(S)-Ethyl 4-methoxy-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Ethyl 4-methoxy-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (S)-4-methoxy-3-oxopentanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Structural Analogues and Their Properties
The following table summarizes key structural analogues, emphasizing differences in substituents, molecular weight, and functional groups:
Functional and Reactivity Differences
- Substituent Effects: The methoxy group in this compound increases electron density at C4, stabilizing the oxo group at C3 via conjugation. This contrasts with Ethyl 3-acetyl-4-oxopentanoate, where the acetyl group at C3 introduces steric hindrance, limiting nucleophilic attack at C4 . Ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate features a branched methyl group at C2, which may hinder cyclization reactions compared to the linear chain of this compound .
- Stereochemical Influence: The (S)-enantiomer of Ethyl 4-methoxy-3-oxopentanoate is distinct from racemic mixtures (e.g., dl-β-H₂-norepinephrine derivatives in ), as chirality affects metabolic pathways and receptor binding in bioactive contexts .
- Industrial Relevance: this compound is listed as a discontinued product by CymitQuimica, suggesting niche demand compared to analogues like Ethyl 3-acetyl-4-oxopentanoate, which remains in active use for polymer precursors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


